

In-depth Technical Guide: 2,3-Difluoro-6-methoxybenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Difluoro-6-methoxybenzoic acid

Cat. No.: B1308173

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-6-methoxybenzoic acid, a fluorinated aromatic carboxylic acid, represents a chemical scaffold of interest in medicinal chemistry and materials science. Its structural features, including the presence of two fluorine atoms and a methoxy group on the benzoic acid core, suggest potential for unique physicochemical and biological properties. Fluorine substitution is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the available data on **2,3-Difluoro-6-methoxybenzoic acid**, including its chemical identity, physicochemical properties, a proposed synthetic route, and a general workflow for the characterization of such novel compounds.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and physicochemical properties of **2,3-Difluoro-6-methoxybenzoic acid** are summarized below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.

Table 1: Chemical Identifiers for **2,3-Difluoro-6-methoxybenzoic acid**

Identifier	Value
IUPAC Name	2,3-Difluoro-6-methoxybenzoic acid
CAS Number	773873-26-0
Molecular Formula	C ₈ H ₆ F ₂ O ₃
Molecular Weight	188.13 g/mol
Canonical SMILES	COC1=C(C(=C(C=C1)F)F)C(=O)O
InChI	InChI=1S/C8H6F2O3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H,11,12)
InChIKey	MMTKYWMCSZCGW-UHFFFAOYSA-N

Table 2: Physicochemical Data for **2,3-Difluoro-6-methoxybenzoic acid**

Property	Value	Source
Appearance	White to pale cream crystals or powder	Thermo Scientific Chemicals[1][2]
Melting Point	123.5-129.5 °C	Thermo Scientific Chemicals[2]
XlogP (Predicted)	1.6	PubChem[3]
Monoisotopic Mass	188.0285 Da	PubChem[3]

Table 3: Predicted Collision Cross Section (CCS) Data

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	189.03578	131.4
[M+Na] ⁺	211.01772	141.7
[M-H] ⁻	187.02122	132.2
[M+NH ₄] ⁺	206.06232	151.0
[M+K] ⁺	226.99166	139.8

Data sourced from

PubChem[3]

Synthesis and Experimental Protocols

Currently, a specific published experimental protocol for the synthesis of **2,3-Difluoro-6-methoxybenzoic acid** is not readily available. However, a detailed procedure for its immediate precursor, 2,3-Difluoro-6-methoxybenzaldehyde, has been described. A logical and efficient subsequent step would be the oxidation of this aldehyde to the desired carboxylic acid. The Pinnick oxidation is a mild and selective method suitable for this transformation, known for its tolerance of various functional groups.[4]

Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde (Precursor)

This protocol is adapted from the procedure found on ChemicalBook.

Experimental Protocol:

- A 2 M solution of lithium diisopropylamide (LDA) in THF/n-heptane (171 mL, 341 mmol) is further diluted with 250 mL of dry tetrahydrofuran (THF) under a nitrogen atmosphere.
- The solution is cooled to -75 °C.
- A solution of 3,4-difluoroanisole (46.8 g, 325 mmol) in 100 mL of anhydrous THF is added dropwise to the LDA solution, maintaining the temperature at -75 °C. The mixture is stirred for 1 hour.

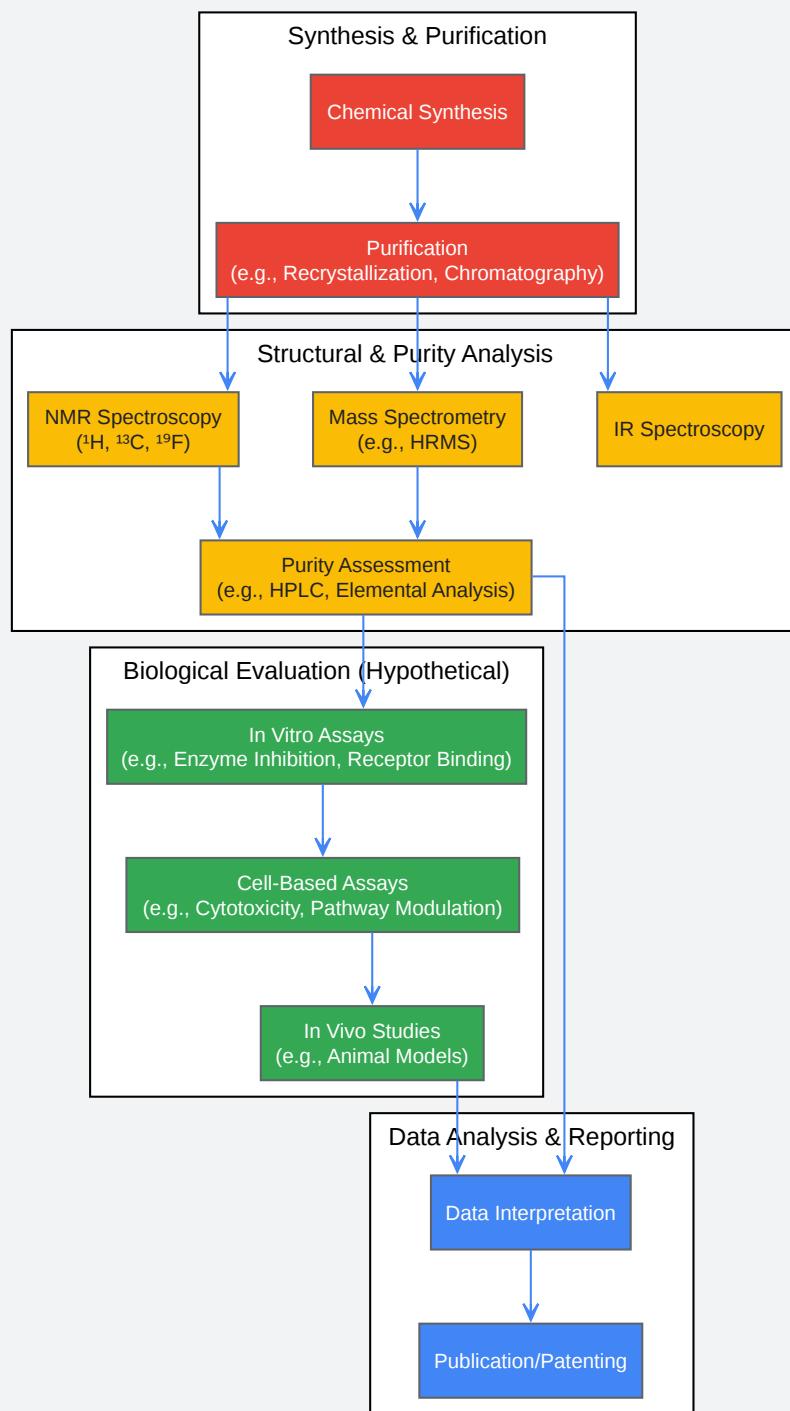
- Dry N,N-dimethylformamide (DMF) (27.6 mL, 358 mmol) is then added dropwise, and stirring is continued for 10 minutes at -70 °C.
- Upon completion of the reaction, 30 mL of acetic acid and 400 mL of water are added, and the mixture is warmed to 10 °C.
- The product is extracted with diethyl ether (2 x 300 mL).
- The combined organic phases are washed sequentially with water (250 mL), 0.2 N aqueous hydrochloric acid (400 mL), and brine (2 x 250 mL).
- The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield a red to orange oil, which crystallizes upon standing.
- The crude product is purified by recrystallization from ether/petroleum ether (40-60 °C) to afford 2,3-difluoro-6-methoxybenzaldehyde.

Proposed Synthesis of 2,3-Difluoro-6-methoxybenzoic acid via Pinnick Oxidation

Experimental Protocol:

- In a flask equipped with a magnetic stirrer, dissolve 2,3-difluoro-6-methoxybenzaldehyde (1 equivalent) in tert-butanol.
- Add 2-methyl-2-butene (a scavenger, typically 4-5 equivalents).
- In a separate flask, prepare a solution of sodium chlorite (NaClO_2 , ~1.5 equivalents) and sodium dihydrogen phosphate (NaH_2PO_4 , ~1.5 equivalents) in water.
- Slowly add the aqueous solution of sodium chlorite and buffer to the solution of the aldehyde at room temperature.
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na_2SO_3).
- Acidify the mixture with 1 M HCl to a pH of approximately 2-3.
- Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- The crude **2,3-Difluoro-6-methoxybenzoic acid** can be further purified by recrystallization or column chromatography.


Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the biological activity of **2,3-Difluoro-6-methoxybenzoic acid** or its interaction with any specific signaling pathways. Research into the biological effects of this compound would be a novel area of investigation.

General Experimental Workflow for Compound Characterization

For a newly synthesized compound like **2,3-Difluoro-6-methoxybenzoic acid**, a systematic workflow is essential to determine its structure, purity, and potential biological activity. The following diagram illustrates a general workflow for the characterization of a novel chemical entity.

General Experimental Workflow for Characterization of a Novel Chemical Compound

[Click to download full resolution via product page](#)

Caption: General workflow for the characterization of a novel chemical compound.

Conclusion

2,3-Difluoro-6-methoxybenzoic acid is a chemical entity with potential for further exploration in various scientific domains. This guide has consolidated the currently available data on its identity and physicochemical properties. While a specific synthetic protocol for this compound is not published, a reliable route has been proposed based on the synthesis of its immediate precursor. A significant knowledge gap exists regarding its biological activity and mechanism of action, presenting an opportunity for future research. The provided general workflow for compound characterization offers a roadmap for the systematic investigation of this and other novel molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 4. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide: 2,3-Difluoro-6-methoxybenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1308173#2-3-difluoro-6-methoxybenzoic-acid-pubchem-entry-and-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com